

The Discovery and History of Promecarb: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Promecarb
Cat. No.:	B155259

[Get Quote](#)

Abstract

Promecarb, a carbamate insecticide, has a significant history in the control of agricultural pests. This technical guide provides an in-depth overview of its discovery, chemical synthesis, mechanism of action as a contact insecticide, and the experimental protocols for its evaluation. While specific quantitative insecticidal efficacy data is limited in publicly available literature, this guide consolidates the existing knowledge on its biological targets and toxicological profile. Detailed methodologies for key experiments are provided to aid researchers in the study of this and similar compounds.

Introduction

Promecarb is a non-systemic contact and stomach insecticide belonging to the N-methylcarbamate class of pesticides.^{[1][2]} Chemically, it is identified as 3-methyl-5-isopropylphenyl methylcarbamate.^[3] It has been utilized in agriculture to control a range of pests, particularly lepidopterous pests, leaf miners on fruit trees, and the Colorado potato beetle.^{[4][5]} Like other carbamates, its insecticidal activity stems from its ability to inhibit the enzyme acetylcholinesterase, a critical component of the insect nervous system.^{[2][6]}

History and Discovery

While the precise date of discovery and the specific individuals involved are not extensively documented in public records, the development of **Promecarb** can be attributed to the agrochemical research efforts of the mid-20th century. Corporate and experimental identifiers

associated with **Promecarb**, such as Schering 34615 and Union Carbide UC-9880, point to its development and commercialization by Schering AG and Union Carbide.[7][8]

Schering AG, a German pharmaceutical and chemical company with a history dating back to the 19th century, expanded its portfolio to include agrochemicals in the 1920s.[9][10] Union Carbide was a prominent American chemical corporation that played a significant role in the development of carbamate insecticides, notably with the introduction of carbaryl (Sevin) in 1958.[11] The development of **Promecarb** likely occurred within the broader context of these companies' research into novel carbamate structures for pest control.

Chemical Synthesis

The synthesis of **Promecarb** is a multi-step process that involves the formation of a substituted phenol followed by carbamoylation.[1]

Step 1: Synthesis of 3-isopropyl-5-methylphenol The synthesis begins with the preparation of the aromatic backbone. This is achieved through the alkylation of a methylphenol compound with an isopropyl halide under basic conditions.[1]


Step 2: Carbamoylation The resulting 3-isopropyl-5-methylphenol undergoes a nucleophilic reaction with methyl isocyanate. This reaction forms the methylcarbamate ester linkage, which is crucial for the compound's insecticidal activity. The reaction is typically conducted in an inert solvent such as toluene or acetonitrile under controlled temperature and pH to ensure selectivity and minimize the formation of byproducts.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for **Promecarb** is the inhibition of the enzyme acetylcholinesterase (AChE) within the synaptic cleft of the insect's nervous system.[2][6]

- Normal Synaptic Function: In a healthy insect, the neurotransmitter acetylcholine (ACh) is released into the synapse to transmit a nerve impulse. AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal and allowing the neuron to repolarize.[6]

- **Promecarb Inhibition:** **Promecarb**, due to its structural similarity to acetylcholine, binds to the active site of AChE.[6] The carbamate moiety of **Promecarb** is transferred to a serine hydroxyl group in the enzyme's active site, forming a carbamoylated enzyme complex.[6]
- **Reversible Inhibition:** This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during normal ACh hydrolysis. However, the inhibition by **Promecarb** is reversible, as the carbamoyl-enzyme complex can be slowly hydrolyzed to regenerate the active enzyme.[6]
- **Consequences:** The slow regeneration of active AChE leads to an accumulation of acetylcholine in the synapse. This results in continuous nerve stimulation, leading to hyperactivity, tremors, paralysis, and ultimately the death of the insect.[12]

[Click to download full resolution via product page](#)

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by **Promecarb**.

Insecticidal Activity and Efficacy

Promecarb is effective against a variety of agricultural pests. However, specific quantitative data on its insecticidal activity (e.g., LD₅₀, LC₅₀) against target species is not widely available in public literature.

Target Pests	Application
Lepidopterous Pests (e.g., moths, butterflies)	Foliar Application
Leaf Miners	Fruit Trees
Colorado Potato Beetle (Leptinotarsa decemlineata)	Various Crops
Common Rootworm	Various Crops

Table 1: Known target pests for **Promecarb**.[\[4\]](#)[\[5\]](#)

While insect-specific toxicity data is limited, mammalian and ecotoxicity data are available.

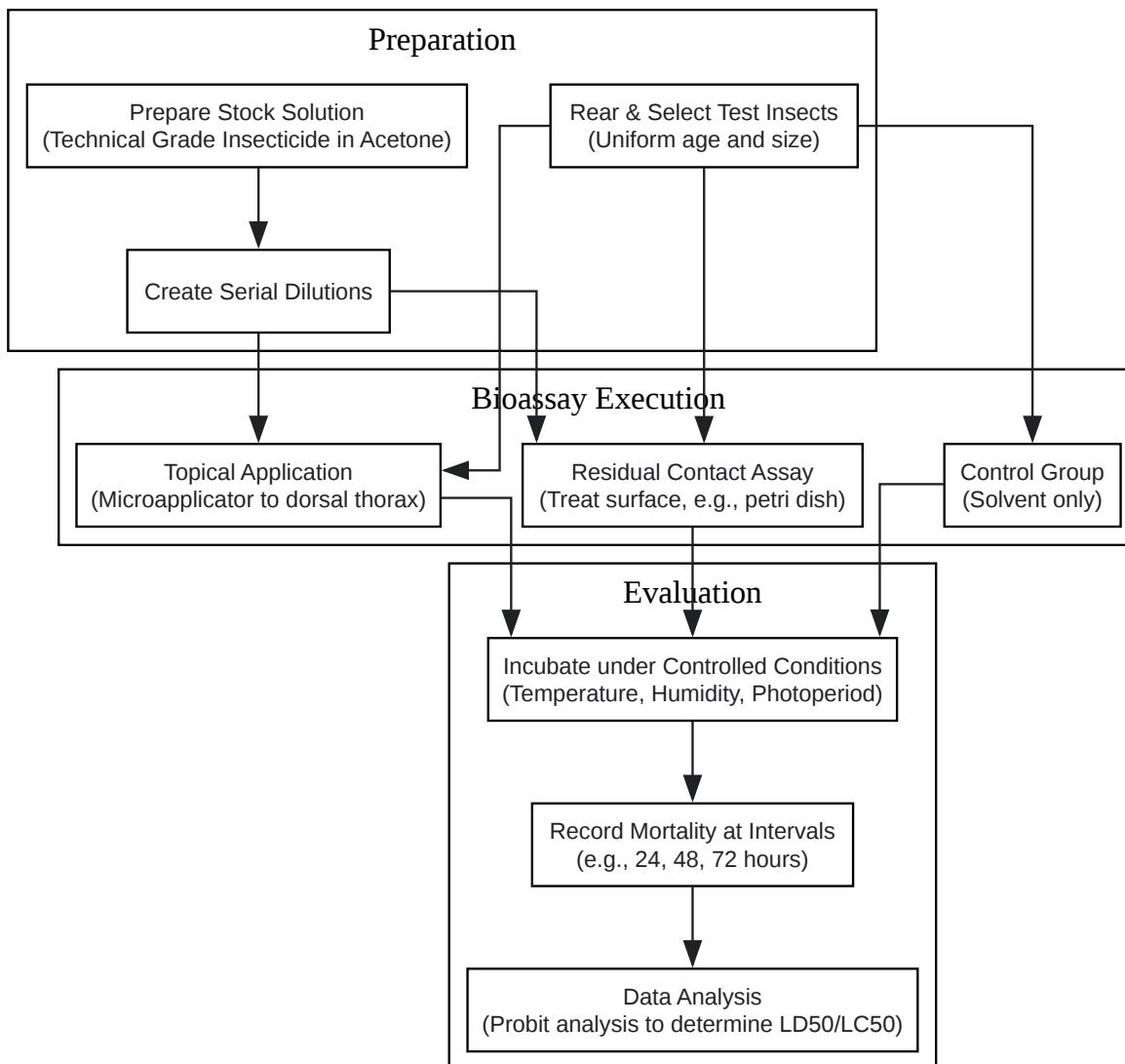

Test Organism	Test Type	Result
Rat	Acute Oral LD50	37-90 mg/kg
Rat	Acute Dermal LD50	>1000 mg/kg
Duck	Oral LD50	3.5 mg/kg
Trout	96-hour LC50	0.3 mg/L
Carp	96-hour LC50	4.3 mg/L

Table 2: Mammalian and ecotoxicological data for **Promecarb**.

Experimental Protocols

The evaluation of a contact insecticide like **Promecarb** involves a series of standardized bioassays to determine its efficacy and mode of action.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General experimental workflow for contact insecticide efficacy testing.

Protocol 1: Contact Toxicity Bioassay (Topical Application)

This method determines the dose of insecticide required to cause mortality upon direct contact.

- Preparation of Test Solutions:
 - Prepare a stock solution of technical grade **Promecarb** in a suitable solvent (e.g., acetone).
 - Perform serial dilutions of the stock solution to create a range of at least five concentrations.
- Insect Preparation:
 - Select healthy, uniform-sized adult insects of the target species.
 - Anesthetize the insects briefly using carbon dioxide or by chilling.
- Application:
 - Using a calibrated microapplicator, apply a precise volume (e.g., 1 μ L) of each insecticide dilution to the dorsal thorax of each insect.
 - A control group should be treated with the solvent alone.
 - Use a minimum of 10-20 insects per concentration, with 3-5 replications.[\[13\]](#)
- Observation:
 - Place the treated insects in clean containers with access to food and water.
 - Maintain the containers under controlled environmental conditions (e.g., 25°C, 60% RH, 12:12 L:D photoperiod).
 - Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded.
- Data Analysis:
 - Correct for control mortality using Abbott's formula if necessary.

- Use probit analysis to calculate the LD50 (the dose required to kill 50% of the test population) and its 95% confidence intervals.

Protocol 2: Residual Toxicity Bioassay (Treated Surface)

This method evaluates the toxicity of insecticide residues on a surface.

- Preparation of Treated Surfaces:
 - Pipette a known volume (e.g., 1 mL) of each insecticide concentration into glass petri dishes.
 - Swirl the dishes to ensure an even coating of the solution on the inner surface.[\[13\]](#)
 - Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the insecticide.
- Insect Exposure:
 - Introduce a known number of test insects (e.g., 10-20) into each treated petri dish.
 - A control group is exposed to petri dishes treated only with the solvent.
- Observation and Data Analysis:
 - Record knockdown and mortality at various time points.
 - After a defined exposure period (e.g., 1 hour), insects may be transferred to clean containers with food and water, and mortality recorded at 24 hours.
 - Calculate the LC50 (the concentration required to kill 50% of the test population) using probit analysis.

Conclusion

Promecarb is a historically significant carbamate insecticide developed through the research efforts of major chemical companies in the 20th century. Its efficacy as a contact insecticide is rooted in its well-understood mechanism of reversible acetylcholinesterase inhibition. While a

comprehensive public database of its quantitative efficacy against specific insect pests is lacking, the standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation of **Promecarb** and the development of new insecticidal compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Promecarb (Ref: SN 34615) [sitem.herts.ac.uk]
- 2. Molecular Expressions: The Pesticide Collection - Promecarb (Carbamult) [micro.magnet.fsu.edu]
- 3. Promecarb - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promecarb | C12H17NO2 | CID 17516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Promecarb - Hazardous Agents | Haz-Map [haz-map.com]
- 9. Schering AG -- Company History [company-histories.com]
- 10. encyclopedia.com [encyclopedia.com]
- 11. Union Carbide - Wikipedia [en.wikipedia.org]
- 12. epa.gov [epa.gov]
- 13. entomoljournal.com [entomoljournal.com]
- To cite this document: BenchChem. [The Discovery and History of Promecarb: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155259#discovery-and-history-of-promecarb-as-a-contact-insecticide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com